

mitigating CC-90003-induced neurotoxicity in preclinical models

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Technical Support Center: CC-90003 Preclinical Neurotoxicity

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, **CC-90003**. The information addresses common questions and troubleshooting strategies related to the neurotoxicity observed in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CC-90003?

A1: **CC-90003** is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It functions by covalently binding to ERK1/2, thereby preventing their activity and inhibiting the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This pathway is frequently upregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[2]

Q2: What is the reported neurotoxicity associated with **CC-90003**?

A2: In a Phase Ia clinical trial, **CC-90003** was associated with unanticipated neurotoxicity, which ultimately contributed to the discontinuation of its clinical development.[3][4] Observed







adverse events in patients included dizziness, gait disturbance, and paresthesias.[3][5] Preclinical studies in dogs also revealed reversible peripheral neuropathy.[3][4]

Q3: Are all preclinical models susceptible to CC-90003-induced neurotoxicity?

A3: Not all preclinical models appear to be equally susceptible. While dogs exhibited clinical signs of peripheral neuropathy, mice did not show similar signs of neuropathy with daily dosing. [3][4] This suggests that rodents may be poor predictors of chemotherapy-induced peripheral neuropathy (CIPN) for this compound.[3][4] In vitro models using human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) have shown sensitivity to **CC-90003**, concordant with clinical findings.[4]

Q4: What is the proposed mechanism for CC-90003-induced neurotoxicity?

A4: The neurotoxicity of **CC-90003** is likely multifactorial. In vitro studies suggest it is a combination of on-target ERK inhibition combined with off-target kinase inhibition and inhibition of the translocator protein.[3][4][6]

Q5: Has **CC-90003** shown efficacy in any preclinical cancer models?

A5: Yes, **CC-90003** has demonstrated potent anti-proliferative activity in preclinical models of KRAS-mutant tumors.[3][7][8] In combination with docetaxel, it led to full tumor regression and prevented regrowth in a patient-derived xenograft (PDX) model of lung cancer.[3][7][8]

Troubleshooting Guide

This guide provides troubleshooting strategies for managing and understanding **CC-90003**-induced neurotoxicity in your preclinical experiments.



Issue	Possible Cause	Suggested Action
Unexpected animal mortality or severe morbidity in in vivo studies.	High doses of CC-90003 can lead to mortality. Doses of 50 mg/kg b.i.d. and 75 mg/kg b.i.d. caused mortality in an HCT-116 xenograft model.[1]	Review dosing regimen. Consider dose reduction or a once-daily (qd) schedule. A dose of 100 mg/kg qd was better tolerated in some studies.[1]
Difficulty replicating neurotoxicity seen in clinic in rodent models.	Rodents may not be a suitable model for CC-90003-induced peripheral neuropathy.[3][4]	Consider alternative models. In vivo studies in dogs have shown neuropathy.[3][4] For in vitro work, consider using human iPSC-derived peripheral neurons on multi-electrode arrays (MEAs).[4]
Unclear if observed toxicity is on-target or off-target.	CC-90003 has known off-target activities.[3][4][6]	Design experiments to differentiate effects. Use structural analogs of CC-90003 with similar ERK inhibition but different off-target profiles.[4] Compare results with other ERK inhibitors with different chemical scaffolds.
Need to mitigate neurotoxicity while retaining anti-tumor efficacy.	Neurotoxicity may be dosedependent.[5] Combination therapies may allow for lower, less toxic doses of CC-90003.	Explore combination therapies. CC-90003 with docetaxel has shown efficacy.[3][7][8] This may allow for a dose reduction of CC-90003 to a level below the neurotoxicity threshold.

Quantitative Data Summary

Table 1: In Vitro Potency of CC-90003



Assay Type	Target	IC50	Reference
Biochemical Assay	ERK1/2	10-20 nM	[1][7]

Table 2: CC-90003 Dosing in Preclinical In Vivo Models

Model	Cell Line/Tumor Type	Dose	Outcome	Reference
Xenograft	HCT-116 (Colorectal)	12.5 mg/kg b.i.d.	Tolerated, tumor growth inhibition	[1]
Xenograft	HCT-116 (Colorectal)	25 mg/kg b.i.d.	Tolerated, tumor growth inhibition	[1]
Xenograft	HCT-116 (Colorectal)	50 mg/kg q.d.	Minimally efficacious dose (65% TGI)	[7]
Xenograft	HCT-116 (Colorectal)	100 mg/kg q.d.	Tolerated, tumor growth inhibition	[1]
Xenograft	HCT-116 (Colorectal)	50 mg/kg b.i.d.	Mortality by days 6-18	[1]
Xenograft	HCT-116 (Colorectal)	75 mg/kg b.i.d.	Mortality by days 6-18	[1]
PDX	Lung Cancer	Not specified	Tumor regression (in combination with docetaxel)	[3][7][8]

Table 3: Clinical Neurotoxicity Observations (Phase Ia)



Dose Range	Observed Neurotoxicity	Management	Reference
80-160 mg/day	Grade 1-3 (dizziness, gait disturbance, paresthesias)	Resolved with dose reduction/interruption	[3][5]

Experimental Protocols

1. In Vitro Neurotoxicity Assessment using Multi-Electrode Arrays (MEAs)

This protocol is adapted from studies investigating the mechanism of **CC-90003**-induced peripheral neuropathy.[4]

- Objective: To assess the functional effects of CC-90003 on neuronal electrophysiology.
- Cell Model: Human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs).
- Methodology:
 - Culture hiPSC-PNs on MEA plates until mature, stable neuronal networks are formed.
 - Record baseline electrophysiological activity, including mean firing rate and network burst patterns.
 - Prepare serial dilutions of CC-90003 and relevant controls (e.g., vehicle, other neurotoxic compounds).
 - Apply the compounds to the neuronal cultures on the MEAs.
 - Record electrophysiological activity at multiple time points post-compound addition.
 - Analyze the data to determine changes in neuronal activity, such as decreased firing rate or disruption of network synchrony, which are indicative of neurotoxicity.
- 2. In Vivo Assessment of Anti-Tumor Efficacy in Xenograft Models

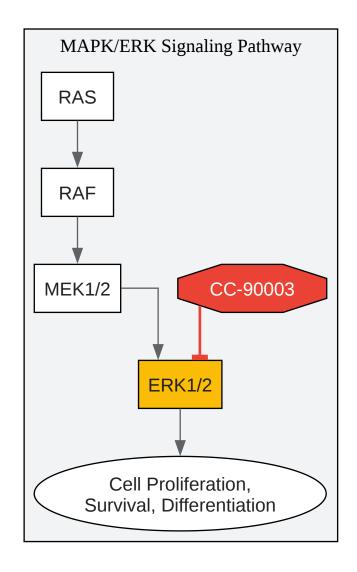
This protocol is based on the HCT-116 xenograft model used to evaluate CC-90003.[7]



- Objective: To determine the in vivo anti-tumor activity of CC-90003.
- Animal Model: Female athymic nude mice.
- Methodology:
 - Subcutaneously inoculate mice with a suspension of HCT-116 cancer cells (e.g., 5 x 10⁶ cells).
 - Monitor tumor growth regularly.
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
 - Prepare **CC-90003** in a suitable vehicle for oral administration.
 - Administer CC-90003 or vehicle orally at the desired dosing schedule (e.g., once or twice daily).
 - Measure tumor volume and body weight regularly throughout the study.
 - At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).

Visualizations

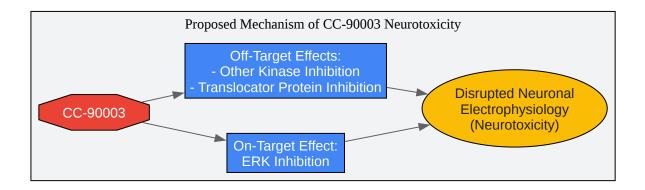




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Caption: The MAPK/ERK signaling cascade and the inhibitory action of CC-90003 on ERK1/2.

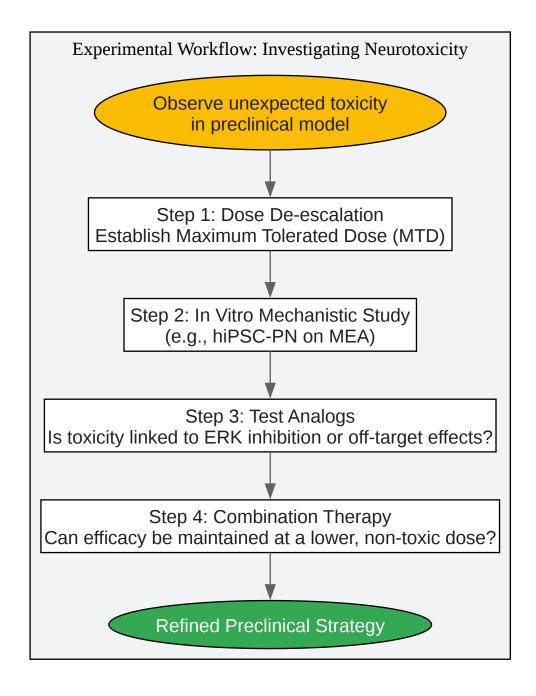




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Caption: The proposed dual mechanism of CC-90003-induced neurotoxicity.





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Caption: A logical workflow for characterizing and mitigating **CC-90003** neurotoxicity in experiments.

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